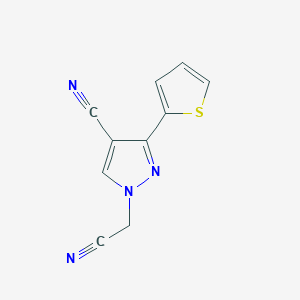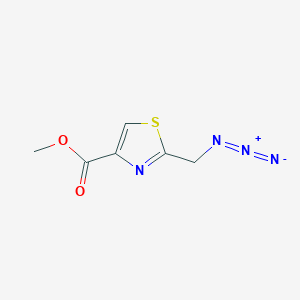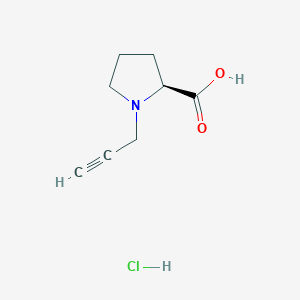
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile (CMTPC) is an organic compound with a molecular formula of C9H6N2S. It is a colorless solid that is soluble in organic solvents. CMTPC is an important intermediate in the synthesis of several pharmaceuticals and other organic compounds. It has been studied extensively for its potential applications in various areas, including medicinal chemistry, pharmaceuticals, and biochemistry.
Mechanism of Action
The mechanism of action of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is not yet fully understood. However, it is believed to involve the formation of a thiolate anion, which can then react with other molecules to form new compounds. This reaction is thought to be catalyzed by the acid or base catalyst used in the synthesis of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile are not yet known. However, it has been suggested that 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile may have anti-inflammatory and anticonvulsant effects. In addition, 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile may also have anti-cancer and anti-microbial properties.
Advantages and Limitations for Lab Experiments
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it can be synthesized in a relatively straightforward manner. Furthermore, its reactivity and solubility make it suitable for use in a variety of synthetic reactions. However, 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile also has some limitations for use in laboratory experiments. It is a highly reactive compound, and its solubility can vary depending on the reaction conditions.
Future Directions
The potential applications of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile are numerous and varied. Further research is needed to explore its potential therapeutic applications, its mechanism of action, and the biochemical and physiological effects of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile. In addition, studies should be conducted to determine the optimal conditions for the synthesis of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile, as well as to identify new synthetic methods for the production of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile and its derivatives. Finally, further research should explore the potential of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile as a ligand in the synthesis of metal complexes and its use in the synthesis of other organic compounds.
Scientific Research Applications
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile has been studied extensively for its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry. It has been used as a starting material for the synthesis of several pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile has also been used in the synthesis of peptide-based drugs and as a ligand in the synthesis of metal complexes. In addition, 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile has been used as a reagent in the synthesis of other organic compounds, such as amino acids, peptides, and nucleosides.
properties
IUPAC Name |
1-(cyanomethyl)-3-thiophen-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4S/c11-3-4-14-7-8(6-12)10(13-14)9-2-1-5-15-9/h1-2,5,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLUDWOCSCZUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B1482676.png)



![2-Chloro-1-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1482681.png)
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1482682.png)





![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)